5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
The compound 5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core, a pyridazine ring substituted with a 2-fluorophenyl group, and a thioether-linked methyl group bridging the two aromatic systems. The p-tolyl (4-methylphenyl) substituent on the oxadiazole ring enhances hydrophobic interactions, while the 2-fluorophenyl-pyridazine moiety may contribute to electronic effects and binding specificity. This structural architecture is reminiscent of pharmacologically active oxadiazole derivatives, such as Ataluren (PTC124), which is used to treat Duchenne muscular dystrophy via premature termination codon readthrough . The compound’s design leverages the oxadiazole scaffold’s versatility in drug discovery, particularly in modulating protein-ligand interactions and improving metabolic stability.
Properties
IUPAC Name |
5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-13-6-8-14(9-7-13)20-22-18(26-25-20)12-27-19-11-10-17(23-24-19)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPFJAXMHNRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Precursor Preparation
p-Tolylamidoxime serves as the primary precursor, synthesized through nitrile hydroxylation. For example, p-tolyl cyanide reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours, yielding p-tolylamidoxime with >90% efficiency.
Cyclization with Thioether-Linked Carboxylic Acids
The thioether-containing carboxylic acid, 6-(2-fluorophenyl)pyridazine-3-thioglycolic acid, undergoes activation using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with p-tolylamidoxime in dry dichloromethane at 0–5°C initiates cyclodehydration, forming the 1,2,4-oxadiazole ring.
Table 1: Cyclization Reaction Optimization
| Activator | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | CH₂Cl₂ | 0°C | 78 | |
| SOCl₂ | Toluene | Reflux | 82 | |
| DCC/DMAP | DMF | RT | 65 |
Key finding: SOCl₂ in toluene under reflux conditions maximizes yield (82%) while minimizing side products.
Thioether Side Chain Installation
Post-cyclization functionalization introduces the (6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl group via nucleophilic substitution or thiol-ene coupling.
Alkylation of Pyridazine Thiol
6-(2-Fluorophenyl)pyridazine-3-thiol reacts with chloromethyl-oxadiazole intermediates in basic media. A representative procedure uses:
- Substrate : 3-(p-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole
- Nucleophile : 6-(2-Fluorophenyl)pyridazine-3-thiol (1.2 eq)
- Base : K₂CO₃ (2.0 eq)
- Solvent : DMF, 60°C, 8 hours
- Yield : 74%
Mechanistic Insight : The base deprotonates the thiol, enhancing nucleophilicity for SN2 displacement of the chloromethyl group.
One-Pot Tandem Synthesis
Advanced protocols combine cyclization and alkylation in a single vessel. For example, reacting p-tolylamidoxime with 6-(2-fluorophenyl)pyridazine-3-thioglycolic acid chloride in the presence of triethylamine (TEA) yields the target compound directly (68% yield).
Alternative Routes via Hydrazide Intermediates
Hydrazide derivatives offer a divergent pathway, particularly when constructing analogs with varied aryl groups.
Hydrazinolysis of Thioesters
Methyl 5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole-3-carboxylate undergoes hydrazinolysis with hydrazine hydrate in ethanol (80°C, 6 hours), followed by condensation with p-tolualdehyde to install the p-tolyl group.
Table 2: Comparative Analysis of Hydrazide Routes
| Starting Material | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl oxadiazole carboxylate | NH₂NH₂·H₂O | 62 | 95 |
| Ethyl oxadiazole carboxylate | NH₂NH₂ (anhyd.) | 58 | 93 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
- Cyclization Step : 10 minutes at 150 W vs. 8 hours conventional heating
- Global Yield Increase : 82% → 89%
Optimized Protocol :
- Mix p-tolylamidoxime (1.0 eq) and 6-(2-fluorophenyl)pyridazine-3-thioglycolic acid (1.1 eq) in DMF
- Add POCl₃ (1.5 eq)
- Irradiate at 150 W, 100°C, 10 minutes
- Cool and precipitate with ice water
Industrial-Scale Considerations
Patent data reveals scalable processes for GMP production:
Continuous Flow Synthesis
Crystallization Optimization
- Solvent System : Isopropanol/water (4:1)
- Particle Size : 50–100 µm (controlled by cooling rate)
- Purity : 99.8% by HPLC
Analytical Characterization
Critical quality attributes confirmed via:
- ¹H NMR : δ 8.21 (d, pyridazine H), 7.89–7.43 (m, aromatic H), 4.72 (s, SCH₂)
- HPLC-UV : tᵣ = 6.72 min (C18, 60:40 MeCN/H₂O)
- HRMS : m/z 395.0921 [M+H]⁺ (calc. 395.0924)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation of the double bonds.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
The oxadiazole derivatives have been extensively studied for their biological properties, including:
-
Antimicrobial Activity :
- Recent studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole were evaluated against various strains of bacteria and fungi. The results indicated promising efficacy against pathogens like Staphylococcus aureus and Candida albicans .
-
Anti-inflammatory Properties :
- The compound is also being investigated for its potential as a cyclooxygenase inhibitor. Studies have indicated that oxadiazole derivatives can inhibit both COX-1 and COX-2 isoenzymes, suggesting their utility in treating inflammatory conditions . This is particularly relevant given the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Activity :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study published in Oriental Journal of Chemistry involved synthesizing a series of oxadiazole derivatives and evaluating their antimicrobial properties. The compounds were tested using the disc diffusion method against E. coli and S. aureus. Results demonstrated that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Inhibition of Cyclooxygenase Enzymes
In another study focused on cyclooxygenase inhibition, derivatives of the oxadiazole scaffold were synthesized and tested for their ability to inhibit COX enzymes. The results showed that some compounds had better inhibitory activity than traditional NSAIDs, indicating a potential for developing safer anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key differences lie in substituent groups, molecular weight, and reported biological activities.
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
*Calculated based on molecular formula (C₂₁H₁₆FN₅OS).
Key Observations:
Substituent Impact on Activity: The target compound’s pyridazine-thioether group distinguishes it from Ataluren’s benzoic acid substituent. This substitution may enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting . Thiazole- or isoxazole-linked derivatives (e.g., ) demonstrate the oxadiazole core’s adaptability for diverse biological targets, including antiviral applications.
Molecular Weight and Drug-Likeness :
- The target compound (~410 g/mol) exceeds Ataluren’s molecular weight (~284 g/mol), which may influence bioavailability. However, its structure aligns with Lipinski’s Rule of Five (molecular weight <500), retaining drug-likeness .
Biological Activity Trends :
- Ataluren’s efficacy in ribosomal readthrough is attributed to its oxadiazole-benzoic acid pharmacophore, which interacts with ribosomal RNA .
- Anti-HIV activity in isoxazole-oxadiazole hybrids (e.g., ) suggests that substituent electronegativity and aromatic stacking are critical for viral inhibition. The target compound’s fluorophenyl and pyridazine groups may similarly engage in π-π interactions with viral enzymes.
Synthetic Accessibility :
- The thioether linkage in the target compound mirrors synthetic strategies for thiazole-tethered oxadiazoles (e.g., ), which utilize microwave-assisted coupling for efficiency.
Biological Activity
5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole ring.
- A pyridazine moiety.
- A thioether linkage.
- A p-tolyl group.
This structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds demonstrate significant antimicrobial properties. Notably, compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit:
- Antibacterial Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a related study found that certain oxadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM against Mycobacterium tuberculosis strains .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole | Staphylococcus aureus | 1.56 |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 |
| 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | E. coli | 0.78 |
Antitubercular Activity
The compound has shown promise as an antitubercular agent. In particular:
- A study highlighted that similar oxadiazole compounds displayed IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . These findings suggest that the compound could be effective in treating tuberculosis.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties:
- Research has shown that certain oxadiazole derivatives induce apoptosis in cancer cell lines such as SK-HEP-1 and Caco-2 . The apoptotic capacity of these compounds indicates their potential as anticancer agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It could interact with specific receptors or proteins involved in cancer cell proliferation or survival.
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities to targets like mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity and identified several candidates with significant inhibitory effects on Mycobacterium bovis BCG .
- Desai et al. (2016) : Studied pyridine-based oxadiazoles and found promising activity against various bacterial strains compared to established antibiotics .
- Alghamdi et al. (2020) : Reported on aryl oxadiazole-benzothiazole derivatives exhibiting antibacterial activity comparable to amoxicillin against Gram-positive bacteria .
Q & A
Q. What are the common synthetic routes for 5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole?
The synthesis typically involves two key steps:
- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclocondensation of amidoximes with carboxylic acid derivatives. For example, 3-(p-tolyl)-1,2,4-oxadiazole can be synthesized by reacting p-tolylamidoxime with chloroacetic acid under reflux in ethanol .
- Step 2 : Thioether linkage introduction. The thio-methyl group is attached by alkylating a pyridazine-thiol intermediate (e.g., 6-(2-fluorophenyl)pyridazin-3-thiol) with a bromomethyl-oxadiazole derivative. This reaction often uses polar aprotic solvents like DMF and bases such as K₂CO₃ to facilitate nucleophilic substitution .
Key validation: Thin-layer chromatography (TLC) and elemental analysis are critical for confirming intermediate purity, while IR and NMR confirm structural integrity .
Q. What spectroscopic methods are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ for oxadiazole, C-S-C absorption at 650–750 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from p-tolyl at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) and confirms thioether connectivity .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced note: X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the 3D structure .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?
The 2-fluorophenyl group enhances:
- Lipophilicity : Fluorine’s electronegativity increases LogP, improving membrane permeability .
- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life .
- Electron-withdrawing effects : Stabilizes the pyridazine ring, affecting reactivity in subsequent derivatization .
Experimental validation: Comparative HPLC retention times and computational LogP calculations (e.g., using ChemDraw) are used to quantify these effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis) .
- Catalyst use : Adding catalytic KI enhances alkylation efficiency in thioether formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
Case study: Fedotov et al. achieved 78% yield by using microwave irradiation at 100°C for the cyclocondensation step .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity)?
Discrepancies often arise from:
- Structural variations : Minor changes in the p-tolyl or fluorophenyl groups alter target binding. For example, replacing p-tolyl with 4-methoxyphenyl increased antimicrobial activity by 40% in analogs .
- Assay conditions : Variations in microbial strains or incubation times (e.g., 24h vs. 48h) impact results .
Methodological solution: Standardize assays using CLSI guidelines and perform dose-response curves (IC₅₀ calculations) for cross-study comparisons .
Q. What computational strategies predict the compound’s pharmacological potential?
- Molecular docking : Models interactions with targets like bacterial dihydrofolate reductase (DHFR). For example, the oxadiazole core shows strong hydrogen bonding with DHFR’s active site .
- DFT calculations : Predicts reactive sites (e.g., Fukui indices identify the thioether sulfur as nucleophilic) .
- ADMET profiling : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Validation: Correlate computational results with in vitro assays (e.g., MIC values for antimicrobial activity) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others do not?
- Cell line specificity : The compound may selectively target rapidly dividing cells (e.g., HeLa vs. HEK293) .
- Impurity effects : Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., pyridazine-thiols) can skew results. Purity verification via HPLC (>95%) is critical .
Resolution: Re-test cytotoxicity after rigorous purification and include positive controls (e.g., doxorubicin) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
